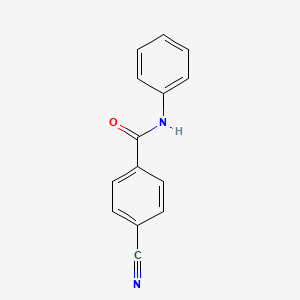

4-cyano-N-phenylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyano-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOXWVIRAXTQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368974 | |

| Record name | Benzamide, 4-cyano-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17922-96-2 | |

| Record name | Benzamide, 4-cyano-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-cyano-N-phenylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-cyano-N-phenylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral assignments, the influence of molecular structure on chemical shifts, and practical methodologies for data acquisition. By integrating established principles of NMR spectroscopy with data from analogous structures, this guide offers a robust framework for the characterization of this and similar benzamide derivatives.

Introduction: The Structural Landscape of this compound

This compound is a bifunctional aromatic compound featuring a benzamide core. This structure is characterized by two key functionalities: a cyano (-C≡N) group and an N-phenyl amide (-CONHPh) group, positioned para to each other on a central benzene ring. The interplay of the electron-withdrawing nature of the cyano group and the complex electronic effects of the N-phenylamide substituent creates a distinct electronic environment around each proton and carbon atom. NMR spectroscopy serves as a powerful tool to probe these environments, providing a detailed fingerprint of the molecule's structure.[1] Understanding the NMR spectra of this compound is crucial for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.

The molecular structure and the atom numbering scheme used for the assignment of NMR signals are depicted below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the amide proton and the aromatic protons on both phenyl rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents. Aromatic protons generally resonate in the downfield region of the spectrum (6.5-8.0 ppm) due to the ring current effect.[2][3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~10.5 | Singlet (broad) | - | 1H |

| H2, H6 | ~8.1 | Doublet | ~8.5 | 2H |

| H3, H5 | ~7.9 | Doublet | ~8.5 | 2H |

| H2', H6' | ~7.7 | Doublet | ~7.8 | 2H |

| H3', H5' | ~7.4 | Triplet | ~7.8 | 2H |

| H4' | ~7.1 | Triplet | ~7.4 | 1H |

Rationale for ¹H NMR Assignments

-

Amide Proton (NH): The amide proton is expected to be significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding, particularly in a solvent like DMSO.[4] Its signal is often broad due to quadrupole effects from the adjacent nitrogen and potential chemical exchange. For N-phenylbenzamide in DMSO-d₆, this proton appears at 10.25 ppm.[5] The presence of the electron-withdrawing cyano group is anticipated to shift this slightly further downfield.

-

Protons on the Cyanobenzoyl Ring (H2, H6, H3, H5): The protons on this ring are part of an AA'BB' spin system.

-

H2 and H6: These protons are ortho to the electron-withdrawing amide group and are expected to be the most deshielded protons on this ring.

-

H3 and H5: These protons are ortho to the strongly electron-withdrawing cyano group, which also causes significant deshielding. The combined effects of the para-substituents will lead to two distinct doublets.

-

-

Protons on the N-phenyl Ring (H2', H6', H3', H5', H4'): This ring is attached to the amide nitrogen.

-

H2' and H6': These ortho protons are deshielded by the anisotropic effect of the amide carbonyl and the inductive effect of the nitrogen atom. They will appear as a doublet.

-

H3' and H5': The meta protons will be less affected and will appear upfield from the ortho protons as a triplet.

-

H4': The para proton will be the most shielded proton on this ring, appearing as a triplet further upfield.

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. Aromatic carbons typically resonate between 120-150 ppm.[2][6] The chemical shifts are highly sensitive to the electronic nature of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C7) | ~165 |

| C1' | ~139 |

| C4 | ~138 |

| C3, C5 | ~133 |

| C1 | ~132 |

| C2', C6' | ~129 |

| C2, C6 | ~128 |

| C4' | ~124 |

| C3', C5' | ~121 |

| C≡N (C8) | ~118 |

| C-CN (ipso) | ~115 |

Rationale for ¹³C NMR Assignments

-

Carbonyl Carbon (C7): The amide carbonyl carbon is characteristically found in the range of 160-185 ppm and is one of the most downfield signals in the spectrum.[6] For N-phenylbenzamide, it appears at 166.02 ppm.[5]

-

Quaternary Carbons:

-

C1': The ipso-carbon of the N-phenyl ring, attached to the nitrogen, is deshielded.

-

C1 and C4: These are the ipso-carbons on the central ring, attached to the amide and cyano groups, respectively. Their chemical shifts are significantly influenced by these substituents.

-

C-CN (ipso): The ipso-carbon attached to the cyano group will be shifted.

-

-

Cyano Carbon (C8): The nitrile carbon typically appears in the 115-125 ppm region.

-

Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons are dictated by the substituent effects. The electron-withdrawing cyano and amide groups will influence the electron density at the ortho, meta, and para positions, leading to the predicted shifts. Carbons ortho and para to electron-withdrawing groups are generally shifted downfield, while meta carbons are less affected.[7]

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental procedures are recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent that provides good solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amides due to its high solubilizing power and its ability to minimize exchange broadening of the NH proton.[4] Deuterated chloroform (CDCl₃) can also be used.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

NMR Data Acquisition

The following diagram outlines a generalized workflow for the acquisition and processing of NMR data.

Caption: General workflow for NMR data acquisition and analysis.

-

Instrument Setup: The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately 0 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed structural map of the molecule. The predicted chemical shifts and coupling patterns are consistent with the known electronic effects of the cyano and N-phenylamide substituents. This guide provides a foundational framework for the interpretation of these spectra, which is essential for quality control, structural verification, and further research involving this compound. The outlined experimental protocols ensure the acquisition of high-quality, reproducible data for confident structural elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. journals.co.za [journals.co.za]

A Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 4-cyano-N-phenylbenzamide

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. 4-cyano-N-phenylbenzamide, a molecule featuring a nitrile, a secondary amide, and two phenyl rings, presents a unique combination of functional groups that are integral to its chemical properties and potential applications. Its structural backbone is a derivative of benzanilide, a class of compounds with known biological activities. The strategic placement of a cyano group introduces a strong dipole moment and a potential site for hydrogen bonding, significantly influencing its intermolecular interactions and physicochemical profile.

This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, the objective here is not merely to present data but to weave a narrative that explains the causal links between molecular structure and spectral output. We will explore the "why" behind experimental choices and interpretative logic, grounding our claims in established spectroscopic principles and authoritative references. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this molecule and others of its class with confidence and scientific integrity.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present, making the resulting IR spectrum a unique molecular fingerprint. For this compound, IR spectroscopy is indispensable for confirming the presence of its key nitrile and secondary amide functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be impeccably clean; clean with a solvent-grade isopropanol wipe and allow it to fully evaporate.

-

Background Spectrum Acquisition: With the clean ATR crystal exposed to the ambient atmosphere, acquire a background spectrum. This scan measures the IR-active components of the air (e.g., CO₂, water vapor) and the crystal itself, allowing the instrument's software to subtract them from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

-

Cleaning: After analysis, raise the press arm, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol.

Spectral Interpretation: A Vibrational Portrait

The IR spectrum of this compound is dominated by the characteristic absorptions of its secondary amide, nitrile, and aromatic ring systems.

-

N-H Stretching: In a solid-state spectrum, intermolecular hydrogen bonding significantly influences the N-H stretching vibration of the secondary amide. Instead of a sharp band around 3400 cm⁻¹, one should expect a medium-to-strong, moderately broad absorption in the 3350-3180 cm⁻¹ region[1][2]. This broadening is a direct consequence of the hydrogen bond network formed between the N-H proton of one molecule and the carbonyl oxygen of another.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two phenyl rings typically appear as a cluster of weaker absorptions just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range[3].

-

C≡N (Nitrile) Stretching: The nitrile group gives rise to one of the most distinct and easily identifiable peaks in the spectrum. The C≡N triple bond stretch is a strong and characteristically sharp absorption. For aromatic nitriles, this peak is found in the 2240-2220 cm⁻¹ region[4][5]. The conjugation with the phenyl ring slightly lowers the frequency compared to aliphatic nitriles due to delocalization of π-electrons, which weakens the triple bond[5][6].

-

C=O (Amide I) Stretching: The carbonyl (C=O) stretch of the amide group, known as the "Amide I" band, is the most intense absorption in the spectrum. For solid-state secondary amides, this band is typically observed between 1680-1630 cm⁻¹ [7]. The precise position is sensitive to both conjugation with the adjacent phenyl ring and the degree of hydrogen bonding. For a similar molecule, 4'-cyanoacetanilide, this peak appears at 1688 cm⁻¹[1].

-

N-H Bending (Amide II) and Aromatic C=C Stretching: The region between 1600-1450 cm⁻¹ contains several important absorptions. The "Amide II" band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is a strong, characteristic peak for secondary amides, typically found between 1570-1515 cm⁻¹ [7]. Overlapping with this region are the C=C stretching vibrations of the aromatic rings, which appear as a series of medium-to-sharp bands.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3300 | N-H Stretch | Secondary Amide | Medium, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Weak to Medium |

| ~2230 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |

| ~1660 | C=O Stretch | Amide I Band | Very Strong |

| ~1540 | N-H Bend / C-N Stretch | Amide II Band | Strong |

| 1600-1450 | C=C Stretch | Aromatic | Medium to Strong |

| ~1320 | C-N Stretch | Aromatic Amine | Medium |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through the analysis of fragmentation patterns, offers invaluable clues about its molecular structure. Electron Ionization (EI) is a classic, high-energy "hard" ionization technique that generates numerous fragment ions, making it exceptionally useful for structural elucidation of unknown small molecules[8][9].

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Preparation: Dissolve a small quantity (<1 mg) of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrument Setup: The mass spectrometer is typically coupled to a Gas Chromatograph (GC) for sample introduction, though a direct insertion probe can also be used. For GC-MS, a dilute solution is injected into the GC, which separates the analyte from the solvent and introduces it into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺)[9].

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals. This fragmentation occurs in predictable ways based on bond strengths and the stability of the resulting ions[10].

-

Mass Analysis: The newly formed ions (the molecular ion and all fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectral Interpretation: Deconstructing the Molecule

The molecular formula of this compound is C₁₄H₁₀N₂O, with a monoisotopic mass of 222.08 g/mol .

-

The Molecular Ion (M•⁺) Peak: The peak corresponding to the intact, ionized molecule is expected at m/z = 222 . The presence of two nitrogen atoms adheres to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This peak's presence is crucial as it confirms the molecular mass of the compound[9].

-

Key Fragmentation Pathways: The fragmentation of this compound is primarily driven by the cleavage of the relatively weak amide C-N bond. The stability of the resulting acylium and aminium ions dictates the major fragmentation pathways. This pattern is analogous to that of the parent compound, benzanilide, which famously produces fragments at m/z 105 and 77[11].

-

Formation of the 4-cyanobenzoyl Cation (m/z 130): The most favorable cleavage is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom. This heterolytic cleavage results in the formation of the highly stable, resonance-stabilized 4-cyanobenzoyl cation at m/z = 130 . This is often the base peak (most abundant ion) in the spectrum.

-

Formation of the 4-cyanophenyl Cation (m/z 102): The 4-cyanobenzoyl cation (m/z 130) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the 4-cyanophenyl cation at m/z = 102 .

-

Fragments from the N-phenyl Moiety:

-

The other product of the initial amide bond cleavage is the phenylaminyl radical. However, if the charge is retained by this fragment, it can be detected as the anilinium radical cation ([C₆H₅NH₂]•⁺) at m/z = 93 or, after loss of a hydrogen atom, as the phenylaminyl cation at m/z = 92 .

-

Further fragmentation of the N-phenyl portion can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z = 77 .

-

-

Visualization: Fragmentation Pathway of this compound

Caption: Predicted EI-MS fragmentation pathway for this compound.

Data Presentation: Predicted Major Mass Fragments

| m/z | Proposed Fragment Ion | Formula | Notes |

| 222 | Molecular Ion | [C₁₄H₁₀N₂O]•⁺ | Confirms molecular weight. |

| 130 | 4-cyanobenzoyl cation | [C₈H₄NO]⁺ | Result of amide C-N bond cleavage. Likely the base peak. |

| 102 | 4-cyanophenyl cation | [C₇H₄N]⁺ | Loss of CO from the m/z 130 fragment. |

| 92 | Phenylaminyl cation | [C₆H₄N]⁺ | Result of amide C-N bond cleavage. |

| 77 | Phenyl cation | [C₆H₅]⁺ | From fragmentation of the N-phenyl moiety. |

Conclusion

The synergistic application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy unequivocally confirms the presence of the core functional groups: the N-H (~3300 cm⁻¹), the conjugated nitrile C≡N (~2230 cm⁻¹), and the secondary amide C=O and N-H bonds (~1660 cm⁻¹ and ~1540 cm⁻¹, respectively). Concurrently, Electron Ionization Mass Spectrometry validates the molecular weight with a clear molecular ion peak at m/z 222 and reveals a logical fragmentation pattern dominated by the stable 4-cyanobenzoyl cation at m/z 130. Together, these spectral data provide a self-validating system for the structural confirmation of this compound, equipping researchers with the analytical confidence required for further development and application.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. IR Spectrum: Amides [quimicaorganica.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 6. scribd.com [scribd.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rroij.com [rroij.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzamide, N-phenyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-cyano-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 4-cyano-N-phenylbenzamide, a molecule of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its effective application in research and development, particularly in areas such as drug design, formulation, and quality control. This document moves beyond a simple listing of data points, offering insights into the experimental methodologies used to determine these properties and their practical implications.

Molecular Identity and Structure

This compound, with the CAS Number 17922-96-2, is an aromatic amide distinguished by a cyano group at the 4-position of the benzoyl moiety and an N-phenyl substituent on the amide nitrogen.[1] Its molecular structure plays a crucial role in defining its chemical behavior and physical attributes.

Table 1: Molecular Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 17922-96-2 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of aniline with 4-cyanobenzoyl chloride.[2][3] This reaction is a standard method for amide bond formation.

A common synthetic approach involves two main stages: the preparation of the acylating agent, 4-cyanobenzoyl chloride, followed by its reaction with aniline.

Preparation of 4-cyanobenzoyl chloride

4-cyanobenzoyl chloride can be synthesized from 4-cyanobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Synthesis of 4-cyanobenzoyl chloride

-

To a stirred solution of 4-cyanobenzoic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add an excess of thionyl chloride (typically 1.5 to 2 equivalents).

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and monitor the progress by a suitable method (e.g., TLC or IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-cyanobenzoyl chloride, which can be purified by distillation or recrystallization.

Synthesis of this compound

The final step involves the reaction of the synthesized 4-cyanobenzoyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Dissolve aniline in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

Add a base, such as triethylamine or pyridine (typically 1.1 to 1.5 equivalents), to the aniline solution.

-

Cool the reaction mixture in an ice bath.

-

Dissolve 4-cyanobenzoyl chloride in the same anhydrous solvent and add it dropwise to the cooled aniline solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1 M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.

Figure 1: Synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For N-phenylbenzamide (benzanilide), the parent compound without the cyano group, the melting point is reported to be in the range of 161-164 °C.[4][5] The presence of the polar cyano group in this compound is expected to influence its crystal lattice energy and thus its melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.

Solubility

The solubility of a compound in various solvents is a critical parameter for its application in solution-based assays, formulations, and purification processes. Benzanilide is known to be practically insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[5][6] The introduction of the cyano group can alter the polarity and intermolecular interactions, thereby affecting the solubility profile.

Table 2: Predicted and Observed Solubility of Benzanilide (for comparison)

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Diethyl Ether | Slightly Soluble |

| Chloroform | Soluble |

| Acetic Acid (85%) | 1.11 g/100g at 20°C |

Experimental Protocol: Solubility Determination (Shake-Flask Method, OECD 105)

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Determine the concentration of the solute in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L) or in molarity.

Figure 2: Workflow for solubility determination using the shake-flask method.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for understanding a compound's ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. The amide proton of benzanilides is very weakly acidic, with an estimated pKa well above 14. The cyano group is a weak base.

Experimental Protocol: pKa Determination (Potentiometric Titration)

-

Calibrate a pH meter using standard buffer solutions.

-

Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-cosolvent) to a known concentration.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve where the compound is half-ionized.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Protons on the phenyl ring attached to the nitrogen will appear in a different region compared to those on the cyanobenzoyl ring due to the different electronic environments. The amide proton (N-H) will typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield (around 160-170 ppm). The carbon of the cyano group typically resonates in the region of 110-125 ppm. A supporting information document for a compound with the molecular formula C₁₄H₁₀N₂O, likely this compound, reported the following ¹³C NMR signals in DMSO-d₆: δ 121.4, 126.3, 127.0, 127.8, 128.2, 129.0, 131.8, 133.1, 135.0, 149.1, 152.8, 162.8.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3400–3250 (m) |

| C-H (Aromatic) | Stretch | 3100–3000 (s) |

| C≡N (Nitrile) | Stretch | 2260–2210 (v) |

| C=O (Amide) | Stretch | 1670–1640 (s) |

| C-N (Amide) | Stretch | 1335–1250 (s) |

| C=C (Aromatic) | Stretch | 1600–1475 (w-m) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to its molecular weight (222.24). The fragmentation pattern can provide further structural information. Common fragmentation pathways for benzanilides involve cleavage of the amide bond.[8]

Crystalline Structure

The solid-state structure of N-phenylbenzamide derivatives, including those with cyano substituents, has been a subject of study. The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N-H···O interactions, forming chains or more complex networks.[7] The presence and position of the cyano group can influence the molecular conformation and the supramolecular assembly in the solid state, potentially leading to polymorphism, which can have significant implications for properties like solubility and dissolution rate.

Implications for Research and Drug Development

The physicochemical properties of this compound are of paramount importance in a drug discovery and development context.

-

Solubility: Poor aqueous solubility can limit oral bioavailability. Understanding the solubility in various solvents is crucial for developing suitable formulations, including parenteral and oral dosage forms.

-

pKa: The ionization state of the molecule at physiological pH will influence its ability to cross biological membranes and interact with its target.

-

Melting Point and Crystal Structure: These properties are critical for the solid-state characterization of the active pharmaceutical ingredient (API), influencing its stability, manufacturability, and dissolution rate. Polymorphism screening is often a necessary step in preclinical development.

-

Spectroscopic Profile: A well-defined spectroscopic fingerprint is essential for quality control, ensuring the identity and purity of the compound throughout the development process.

Conclusion

References

- 1. 17922-96-2|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. BENZANILIDE | 93-98-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. N-phenylbenzamide [chemister.ru]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Solubility and stability studies of 4-cyano-N-phenylbenzamide

An In-depth Technical Guide to the Solubility and Stability of 4-Cyano-N-phenylbenzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a crucial step in the early-stage development of any potential therapeutic agent. As a molecule featuring both a nitrile and an amide functional group, its physicochemical properties can be complex. This document outlines the underlying principles and detailed protocols necessary for a thorough investigation, ensuring data integrity and providing a solid foundation for further development.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₄H₁₀N₂O. Its structure, featuring a central benzamide core with a cyano group on one phenyl ring and another phenyl group attached to the amide nitrogen, suggests a rigid, planar molecule with potential for π-π stacking interactions. These characteristics often lead to low aqueous solubility and high crystalline stability, posing challenges for formulation and bioavailability. A comprehensive understanding of its solubility and stability profile is therefore paramount for any drug development program.

Solubility Assessment: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a compound like this compound, which is anticipated to be poorly soluble in aqueous media, a multi-tiered approach to solubility assessment is recommended.

Thermodynamic Solubility in Aqueous and Organic Solvents

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. This is a fundamental parameter that dictates the maximum concentration achievable in solution.

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various organic solvents like ethanol, DMSO, and polyethylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect a supernatant sample and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

| Solvent System | Temperature (°C) | Expected Solubility (µg/mL) |

| Deionized Water | 25 | < 1 |

| Phosphate-Buffered Saline (pH 7.4) | 37 | < 5 |

| 0.1 N Hydrochloric Acid | 37 | < 5 |

| Ethanol | 25 | 50 - 200 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 10,000 |

| Polyethylene Glycol 400 (PEG 400) | 25 | 1,000 - 5,000 |

Note: The above data is illustrative and based on the expected properties of a poorly soluble, crystalline compound. Actual experimental values are required for a definitive assessment.

Kinetic Solubility Assessment for Early Discovery

In early drug discovery, kinetic solubility assays provide a higher throughput method to estimate the solubility of a compound from a DMSO stock solution. This is particularly useful for screening large numbers of compounds.

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

| Stress Condition | Rationale | Potential Degradation Pathway |

| Acid Hydrolysis (e.g., 0.1 N HCl, 60 °C) | Simulates gastric fluid exposure. | Hydrolysis of the amide bond to form 4-cyanobenzoic acid and aniline. |

| Base Hydrolysis (e.g., 0.1 N NaOH, 60 °C) | Investigates susceptibility to alkaline conditions. | Hydrolysis of the amide bond. Potential hydrolysis of the nitrile group to a carboxylic acid. |

| Oxidation (e.g., 3% H₂O₂, RT) | Assesses sensitivity to oxidative stress. | Potential for oxidation at the aromatic rings, though generally stable. |

| Photostability (ICH Q1B guidelines) | Evaluates the impact of light exposure. | Potential for photolytic degradation, though the chromophores may be relatively stable. |

| Thermal Stress (e.g., 80 °C) | Determines thermal stability in the solid state. | Unlikely to degrade at this temperature if crystalline, but can reveal solid-state instabilities. |

-

Sample Preparation: Prepare solutions of this compound in the respective stress conditions. For solid-state studies, expose the powder to heat and light.

-

Incubation: Store the samples under the specified conditions for a defined period.

-

Analysis: At various time points, analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity and ensure that the total amount of the drug and its degradation products remains constant (mass balance).

Long-Term Stability Studies (ICH Q1A)

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period for a drug substance or the shelf life for a drug product.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.

HPLC Method for Quantification and Stability

A reverse-phase HPLC method is typically suitable for a molecule like this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm)

-

Column Temperature: 30 °C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Logical Framework for Decision Making

The data generated from these studies will inform key decisions in the drug development process.

Caption: Decision-making flowchart based on solubility and stability data.

Conclusion

The solubility and stability studies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific necessity to guide formulation development, predict in vivo performance, and ultimately de-risk the drug development program. The insights gained from these studies will be instrumental in advancing this compound from a promising molecule to a potential therapeutic reality.

A Guide to the Crystal Structure Analysis of 4-Cyano-N-phenylbenzamide Derivatives: From Synthesis to Supramolecular Architecture

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4-cyano-N-phenylbenzamide derivatives. This class of compounds is of significant interest due to the versatile role of the cyano group in directing intermolecular interactions, which profoundly influences their solid-state properties and, consequently, their potential applications in pharmaceuticals and material science.[1][2][3] This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Significance of Structural Insight in this compound Derivatives

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules, including anticonvulsants and antiviral agents.[4][5][6][7] The introduction of a 4-cyano group provides a potent hydrogen bond acceptor and a modulator of the molecule's electrostatic potential, capable of forming a range of intermolecular interactions such as C–H⋯N and N–H⋯N hydrogen bonds, as well as participating in π–π stacking.[8][9][10] Understanding the three-dimensional arrangement of these molecules in the crystalline state is paramount, as solid-state characteristics like polymorphism—the ability of a compound to exist in multiple crystalline forms—can dramatically affect a drug's solubility, stability, and bioavailability.[11][12][13][14]

Crystal structure analysis, primarily through single-crystal X-ray diffraction (SCXRD), offers an atomic-level understanding of molecular conformation, packing arrangements, and the specific non-covalent interactions that stabilize the crystal lattice.[15][16][17] This knowledge is crucial for rational drug design, enabling the targeted modification of molecular structures to optimize their physicochemical properties.

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystal structure determination begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

A common and effective method for synthesizing this compound derivatives is through the amide coupling reaction.[8][10][12][18] This typically involves the reaction of a substituted aniline with a substituted benzoyl chloride.

Exemplary Protocol: Synthesis of a Generic this compound Derivative

-

Reactant Preparation: Dissolve the desired substituted aniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add a solution of 4-cyanobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure this compound derivative.[19][20]

The Art and Science of Crystallization

Obtaining single crystals suitable for SCXRD (typically 0.1-0.3 mm in size with well-defined faces) is often the most challenging step.[21][22] The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[23]

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a chamber containing a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals form at the interface of the two solvents.

The selection of solvents is guided by the solubility of the compound. A good solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Atomic Architecture

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[15][16][17] It relies on the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice.[17]

The overall workflow for SCXRD analysis is depicted in the following diagram:

References

- 1. Versatility of the Cyano Group in Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide | MDPI [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. fiveable.me [fiveable.me]

- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-cyano-N-phenylbenzamide: Principles and Practices

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-cyano-N-phenylbenzamide, a key structural motif in medicinal chemistry. While the specific initial discovery and synthesis of this compound are not prominently documented in seminal literature, its preparation relies on fundamental and well-established principles of organic chemistry. This document elucidates the most probable and historically relevant synthetic pathway, the acylation of aniline with 4-cyanobenzoyl chloride. We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the characterization of the final product. This guide is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and development, offering insights into the synthesis of this and related N-phenylbenzamide scaffolds.

Introduction: The Emergence of the N-Phenylbenzamide Scaffold

The N-phenylbenzamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, making it an ideal scaffold for designing molecules that target a wide range of proteins and enzymes. The journey of benzamides from simple laboratory curiosities to cornerstone therapeutics is a testament to the power of chemical synthesis in advancing medicine.[1]

This compound, in particular, incorporates a cyano group, which can act as a hydrogen bond acceptor or a precursor for other functional groups, further enhancing its utility in drug design. Although a singular "discovery" paper for this specific molecule is not readily apparent in historical chemical literature, its synthesis is a straightforward application of classical amide bond formation reactions, a cornerstone of organic synthesis for over a century.

This guide will focus on the most logical and efficient initial synthesis of this compound, proceeding through the reaction of 4-cyanobenzoyl chloride with aniline. This approach is not only historically plausible but also remains a highly practical and widely used method for the preparation of such amides.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of this compound logically disconnects the amide bond, leading to two primary starting materials: a 4-cyanobenzoyl derivative and aniline. This disconnection is strategically sound as it relies on the robust and predictable formation of an amide bond from a carboxylic acid derivative and an amine.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves two key steps:

-

Preparation of 4-cyanobenzoyl chloride: The activation of 4-cyanobenzoic acid to its more reactive acyl chloride derivative.

-

Amide Bond Formation: The nucleophilic acyl substitution reaction between 4-cyanobenzoyl chloride and aniline.

This two-step process is efficient and provides a high yield of the desired product.

Experimental Protocols

Synthesis of 4-cyanobenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction (SO₂ and HCl) are gaseous and easily removed.[2]

Reaction Scheme:

Caption: Synthesis of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (1.0 eq).

-

Under a fume hood, add thionyl chloride (1.2 eq) to the flask.[2]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops).[2]

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 1.5 hours.[2] The reaction progress can be monitored by observing the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The crude 4-cyanobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of this compound

The reaction of an acyl chloride with an amine is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction when performed under basic conditions.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Protocol:

-

Dissolve aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 4-cyanobenzoyl chloride (1.0 eq) in the same solvent and add it dropwise to the cooled aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 181-183 °C |

| ¹H NMR (DMSO-d₆) | δ 10.25 (s, 1H), 7.97 – 7.95 (d, 2H), 7.67 (d, 2H), 7.62 – 7.52 (m, 3H), 7.38 – 7.34 (t, 2H), 7.13 – 7.09 (t, 1H)[3] |

| ¹³C NMR (DMSO-d₆) | δ 166.0, 139.6, 135.5, 132.0, 129.1 (2C), 128.9 (2C), 128.1 (2C), 124.1, 120.8 (2C)[3] |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1660 (C=O stretch) |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₄H₁₁N₂O: 223.0871, found 223.08XX |

Mechanistic Insights

The formation of this compound from 4-cyanobenzoyl chloride and aniline proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of amide formation.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom has a positive charge.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine) present in the reaction mixture to yield the final product, this compound, and the corresponding ammonium salt.

Conclusion

The synthesis of this compound, while not marked by a singular historical discovery, is a testament to the enduring power and elegance of fundamental organic reactions. The acylation of aniline with 4-cyanobenzoyl chloride provides a reliable and efficient route to this valuable scaffold for medicinal chemistry. This guide has outlined the key principles, a detailed experimental protocol, and the necessary characterization for the successful synthesis of this compound. By understanding the underlying mechanisms and mastering these laboratory techniques, researchers can confidently prepare this and a multitude of other N-phenylbenzamide derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

CAS number and IUPAC name for 4-cyano-N-phenylbenzamide

An In-Depth Technical Guide to 4-cyano-N-phenylbenzamide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical scaffold in contemporary medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delineates the compound's fundamental chemical identity, physicochemical properties, and detailed synthetic protocols. Beyond its basic characterization, this guide explores the molecule's significance as a versatile building block for developing novel therapeutic agents. We will examine its role in the generation of derivatives with potent biological activities, including antischistosomal and antiviral applications, supported by mechanistic insights and structure-activity relationship (SAR) studies. The protocols and data presented are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility, offering both foundational knowledge and actionable insights for leveraging this compound in research and development settings.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are foundational to all subsequent research. This compound is an aromatic amide distinguished by a nitrile group, which significantly influences its electronic properties and potential as a pharmacophore.

IUPAC Name: this compound CAS Number: 17922-96-2[1][2] Molecular Formula: C₁₄H₁₀N₂O

The compound's key physicochemical parameters, essential for predicting its behavior in biological systems and for designing experimental protocols, are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N | PubChem |

| InChI Key | BXZUKYCXOQHJAM-UHFFFAOYSA-N | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Note: Properties are computationally derived unless otherwise specified.

Synthesis and Characterization

The synthesis of this compound and its analogs typically proceeds via a standard amide coupling reaction. This approach offers high yields and purity, making it a reliable method for laboratory-scale production and library generation for screening purposes. The most common route involves the reaction of 4-cyanobenzoic acid with aniline.

Synthetic Rationale and Workflow

The core of this synthesis is the formation of an amide bond, a thermodynamically favorable but kinetically slow reaction. To overcome this kinetic barrier, the carboxylic acid is "activated" to create a more reactive intermediate. A common and effective method utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in conjunction with a catalyst like 4-Dimethylaminopyridine (DMAP).

-

EDCI (Carbodiimide): This reagent reacts with the carboxyl group of 4-cyanobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

-

Aniline (Nucleophile): The amino group of aniline acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

-

DMAP (Catalyst): DMAP serves as an acylation catalyst, accelerating the reaction and improving yield.

The workflow for this synthesis is depicted below.

References

Methodological & Application

Synthesis Protocol for 4-cyano-N-phenylbenzamide Analogs: A Comprehensive Guide to Amide Bond Formation and Molecular Scaffolding

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, field-proven protocol for the synthesis of 4-cyano-N-phenylbenzamide analogs. This class of compounds is of significant interest in medicinal chemistry, with derivatives showing potential as antibacterial and antiviral agents.[1][2] The synthetic strategy detailed herein is a robust and widely applicable two-step process, beginning with the activation of 4-cyanobenzoic acid to its corresponding acyl chloride, followed by a classic amide coupling reaction with a diverse range of substituted anilines.

As a senior application scientist, this guide is structured to provide not just a sequence of steps, but a deep understanding of the chemical logic behind the protocol. We will explore the causality of reagent choice, reaction conditions, and purification strategies, ensuring that the protocol is not only repeatable but also adaptable for the synthesis of a broad library of analogs.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

-

Activation of Carboxylic Acid: Conversion of commercially available 4-cyanobenzoic acid into the highly reactive intermediate, 4-cyanobenzoyl chloride. This is a crucial activation step that renders the carboxyl carbon sufficiently electrophilic for the subsequent nucleophilic attack by the amine.

-

Amide Coupling (Amidation): The reaction of the synthesized 4-cyanobenzoyl chloride with various primary aromatic amines (anilines) to form the target N-aryl-4-cyanobenzamide. This reaction, often performed under Schotten-Baumann conditions, is a cornerstone of organic synthesis.[3]

The overall workflow is designed to be efficient and scalable, providing a reliable pathway to a library of target molecules for screening and further development.

General Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis of this compound analogs.

Detailed Experimental Protocols

PART A: Synthesis of 4-Cyanobenzoyl Chloride (Intermediate)

This protocol details the conversion of 4-cyanobenzoic acid to its acyl chloride using thionyl chloride.

Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation because it reacts with the carboxylic acid to form the desired acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of a Vilsmeier intermediate.

Materials and Reagents:

-

4-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), anhydrous

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, add 4-cyanobenzoic acid (e.g., 30.0 g, 203.9 mmol) to a round-bottom flask.[4][5]

-

Reagent Addition: Under magnetic stirring, carefully add thionyl chloride (1.2 equivalents, e.g., 29.1 g, 244.7 mmol) in batches.[4][5]

-

Safety Note: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[6]

-

-

Catalyst Addition: Add three drops of anhydrous DMF to the reaction system to serve as a catalyst.[4][5]

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) with continuous stirring for approximately 1.5 to 2 hours.[4][5]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is carefully quenched with methanol, which converts the acyl chloride to the methyl ester, and compared against the starting carboxylic acid.

-

Purification: Upon completion, remove the excess thionyl chloride under reduced pressure. The crude 4-cyanobenzoyl chloride can then be purified by distillation (boiling point ~235-247 °C) to yield a white solid product.[4][6] The expected yield is typically very high, around 98%.[4][5]

Characterization of Intermediate:

-

Melting Point: 68-70 °C.[7]

-

¹H NMR (DMSO-d₆): δ 8.06 (d, 2H), 7.96 (d, 2H).[4]

-

IR (KBr, cm⁻¹): Key peaks at ~2229 (C≡N stretch) and ~1772 (C=O stretch of acyl chloride).[4]

PART B: General Protocol for the Synthesis of this compound Analogs

This protocol describes the amide coupling reaction between 4-cyanobenzoyl chloride and a substituted aniline.

Rationale: This is a nucleophilic acyl substitution reaction. The aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Removing the HCl prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

Materials and Reagents:

-

4-Cyanobenzoyl chloride (from Part A)

-

Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline, etc.)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Pyridine or Triethylamine (Et₃N))

-

Separatory funnel

-

Standard glassware for reaction and workup

Procedure:

-

Reaction Setup: Dissolve the selected substituted aniline (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add the base (1.1 equivalents). Stir the solution at room temperature for 10 minutes.

-

Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Dissolve 4-cyanobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous solvent and add it dropwise to the aniline solution over 15-20 minutes. Maintaining a low temperature helps to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. The reaction is typically complete within this timeframe.

-

Monitoring: Monitor the reaction by TLC by observing the consumption of the aniline starting material.

-

Aqueous Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted aniline), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound analog.[8]

Data Presentation: Synthesis of Representative Analogs

The following table summarizes the expected outcomes for the synthesis of a small library of this compound analogs using the general protocol described above. Yields are representative and may vary based on specific reaction conditions and purification efficiency.

| Entry | Aniline Substituent (R) | Product Name | Typical Yield (%) |

| 1 | H | This compound | 85-95 |

| 2 | 4-F | 4-cyano-N-(4-fluorophenyl)benzamide | 80-90 |

| 3 | 4-Cl | N-(4-chlorophenyl)-4-cyanobenzamide | 85-95 |

| 4 | 4-CH₃ | 4-cyano-N-(p-tolyl)benzamide | 80-90 |

| 5 | 4-OCH₃ | 4-cyano-N-(4-methoxyphenyl)benzamide | 85-95 |

Concluding Remarks

This application note provides a robust and well-validated protocol for the synthesis of this compound analogs. The two-step procedure is reliable and can be readily adapted to a wide variety of substituted anilines, enabling the efficient generation of compound libraries for drug discovery and other applications. The key to successful synthesis lies in the careful execution of the experimental procedures, particularly the anhydrous conditions required for the acyl chloride formation and the controlled addition of reagents during the amidation step. The provided characterization data serves as a benchmark for validating the identity and purity of the synthesized compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Cyanobenzoyl chloride | 6068-72-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-Cyanobenzoyl chloride 98 6068-72-0 [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: The 4-Cyano-N-phenylbenzamide Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of the 4-Cyano-N-phenylbenzamide Scaffold

In the landscape of modern medicinal chemistry, the benzamide functional group is a cornerstone, present in a multitude of clinically significant drugs.[1] Within this broad class, the N-phenylbenzamide framework serves as a privileged scaffold, offering a rigid, yet tunable, platform for interacting with a diverse array of biological targets. The strategic incorporation of a cyano group at the 4-position of the benzoic acid ring (this compound) imparts unique physicochemical properties that researchers can exploit for targeted drug design.

The nitrile (cyano) group is a versatile functional group in medicinal chemistry. It is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions. Its linear geometry and small size allow it to probe narrow channels in enzyme active sites or receptor binding pockets. Furthermore, the electron-withdrawing nature of the cyano group can modulate the electronic properties of the entire scaffold, influencing factors such as pKa, metabolic stability, and target affinity.

This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, derivatization, and application in the development of novel therapeutics. We will explore its utility across various disease areas and provide detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives.

Core Scaffold and Derivatization Strategy

The this compound scaffold provides two primary vectors for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Core this compound scaffold and its key diversification vectors.

-

R¹ Vector (Aniline Ring): Substitution on the N-phenyl ring is the most common modification. This allows for the introduction of a wide range of functional groups (halogens, alkyl, alkoxy, nitro, etc.) to probe different regions of the target's binding site. These modifications are critical for tuning properties like lipophilicity (logP), selectivity, and metabolic stability.

-

R² Vector (Benzoyl Ring): While the 4-cyano group is the defining feature, further substitution on the benzoyl ring can be explored to optimize interactions and introduce additional pharmacophoric elements.

PART 1: Synthesis Protocols

The primary method for synthesizing the this compound scaffold and its derivatives is through the coupling of a carboxylic acid (4-cyanobenzoic acid or its derivative) with an amine (a substituted aniline).

Protocol 1.1: Standard Amide Coupling via Acyl Chloride

This is a robust, two-step method suitable for many aniline derivatives. The causality behind this choice is its high reactivity, often driving reactions with even moderately nucleophilic anilines to completion.

Workflow Diagram:

Caption: Workflow for acyl chloride-mediated amide coupling.

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), add 4-cyanobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Reflux the mixture for 2-3 hours. The reaction is complete when the solid benzoic acid has dissolved and gas evolution (HCl, SO₂) has ceased.

-

Scientist's Note: Thionyl chloride is both the reagent and the solvent here. Its excess is crucial to drive the reaction to completion. It is a hazardous substance and must be handled in a fume hood.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-cyanobenzoyl chloride is often used directly in the next step.

-

-

Amide Coupling:

-